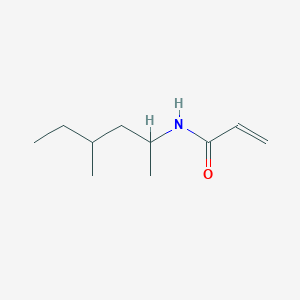

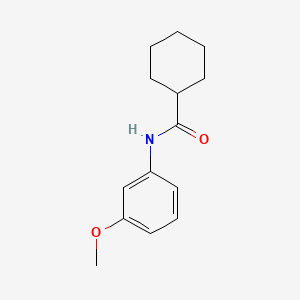

![molecular formula C16H17NO4S B2554333 2-苯基-2-[(苯磺酰)氨基]丁酸 CAS No. 361464-18-8](/img/structure/B2554333.png)

2-苯基-2-[(苯磺酰)氨基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid is a molecule that has garnered interest in various fields of chemistry and pharmacology due to its structural features and potential biological activities. The presence of the phenylsulfonyl group and the amino acid backbone suggests that this compound could serve as a versatile intermediate for the synthesis of more complex molecules, potentially with significant biological activities .

Synthesis Analysis

The synthesis of related compounds has been demonstrated through Michael addition reactions, where a chiral glycine Schiff base Ni(II)-complex is reacted with 1-(1-(phenylsulfonyl)vinylsulfonyl)benzene to produce 2-amino-4,4-bis(phenylsulfonyl)butanoic acid . This method provides a route to synthesize amino acids with substantial steric bulk and lipophilicity, which could be beneficial for binding to apolar sites of endogenous receptors. Another related synthesis involves the preparation of 3-methyl-2-(phenylsulfonamido)butanoic acid and its subsequent complexation with various metals . These methods highlight the synthetic versatility of phenylsulfonyl-amino acid derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid has been characterized using techniques such as FTIR, mass spectrometry, and single crystal X-ray diffraction . These studies reveal that molecules can form 2D polymeric networks in the crystallographic plane, with intermolecular interactions such as N–H···O–H bonds. Hirshfeld surface analysis has been employed to study these interactions further .

Chemical Reactions Analysis

The chemical reactivity of phenylsulfonyl-amino acid derivatives can be inferred from the synthesis of related compounds. For instance, the Michael addition reaction used to synthesize 2-amino-4,4-bis(phenylsulfonyl)butanoic acid demonstrates the nucleophilic character of the chiral glycine Schiff base Ni(II)-complex . Additionally, the sulfonation process has been used to remove undesired isomers in the synthesis of 4,4-bis(4-fluorophenyl)butanoic acid, indicating the potential for selective reactions in the presence of sulfonate groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid derivatives are influenced by their molecular structure. The steric bulk and lipophilicity introduced by the phenylsulfonyl groups are expected to affect the binding interactions with biological targets . The metal complexes of related compounds have been shown to possess antimicrobial and enzyme inhibition activities, as well as radical scavenging and antioxidant potential . These properties suggest that the compound may also exhibit similar biological activities, which could be explored in further studies.

科学研究应用

不对称合成应用

该分子已在不对称合成领域得到应用。具体来说,它参与了手性甘氨酸席夫碱 Ni(II) 络合物与 1-(1-(苯磺酰)乙烯基磺酰)苯的迈克尔加成反应。该方法是 2-氨基-4,4-双(苯磺酰)丁酸不对称合成的关键,展示了其在生成具有大量空间位阻和亲脂性的化合物中的重要性。这些特性至关重要,因为它们可以增强与各种内源性受体的非极性位点的结合。该研究还提到了靶氨基酸的 Fmoc 衍生物的制备,该衍生物可用于肽偶联,证明了其在肽合成和药物开发中的潜力 (Nagaoka 等人,2020 年)。

抗菌应用

该化合物另一个重要的应用是在抗菌剂的合成中。一项研究详细介绍了 4-(取代苯磺酰胺)丁酸使用聚磷酸酯 (PPE) 循环成相应的 1-[(取代苯)磺酰]吡咯烷-2-酮的新方法。这种方法不仅改善了反应时间,还提高了产率。合成的化合物经过抗菌筛选,显示出一系列最低抑菌浓度 (MIC) 值,表明它们在抗菌治疗中的潜力 (Zareef 等人,2008 年)。

属性

IUPAC Name |

2-(benzenesulfonamido)-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-16(15(18)19,13-9-5-3-6-10-13)17-22(20,21)14-11-7-4-8-12-14/h3-12,17H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULROBPPXIHIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

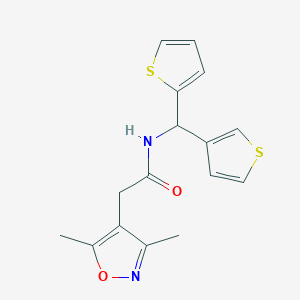

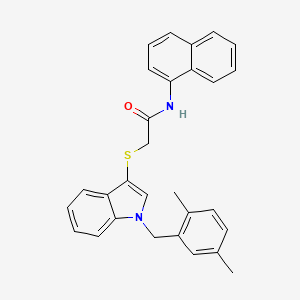

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

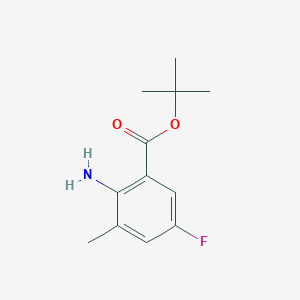

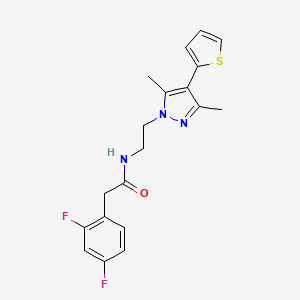

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

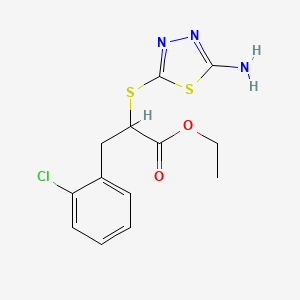

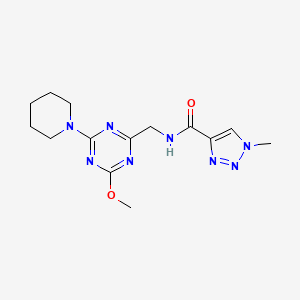

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)